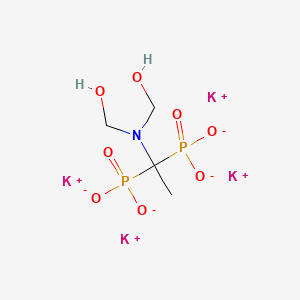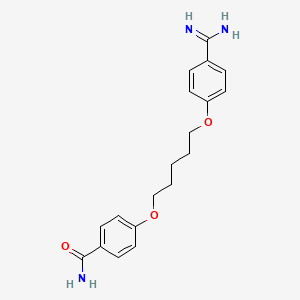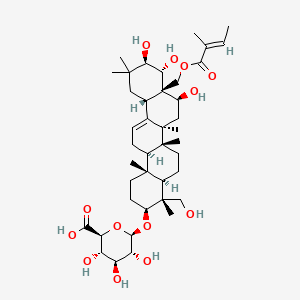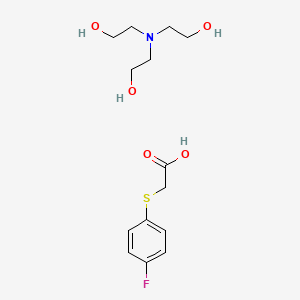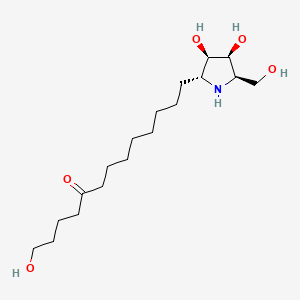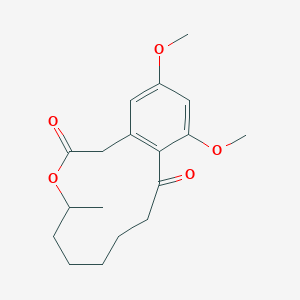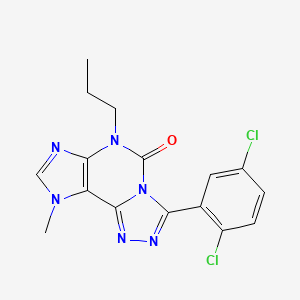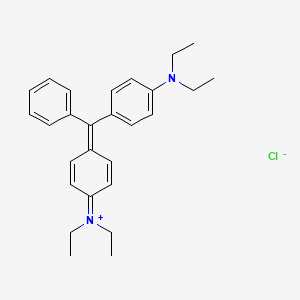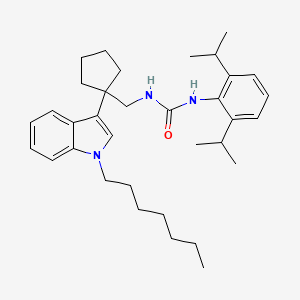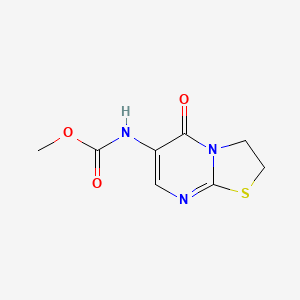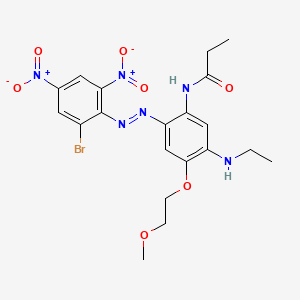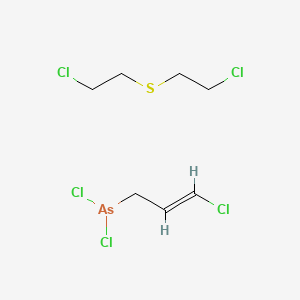
Mustard-Lewisite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mustard-Lewisite is a chemical warfare agent that combines the properties of sulfur mustard and lewisite This mixture is known for its blistering effects on the skin and mucous membranesThe combination of these two agents results in a compound with enhanced blistering properties and a lower freezing point, making it more effective in various environmental conditions .
Méthodes De Préparation
The preparation of Mustard-Lewisite involves the synthesis of its individual components, sulfur mustard and lewisite, followed by their combination.
Sulfur Mustard Synthesis: Sulfur mustard can be synthesized by reacting thiodiglycol with phosphorus trichloride.
Lewisite Synthesis: Lewisite is synthesized by the addition of arsenic trichloride to acetylene in the presence of a suitable catalyst.
Analyse Des Réactions Chimiques
Mustard-Lewisite undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Both sulfur mustard and lewisite hydrolyze in water. .
Oxidation: Sulfur mustard can be oxidized to form mustard sulfoxide and mustard sulfone.
Substitution: Sulfur mustard reacts with thiourea to form isothiouronium salts, which decompose in the presence of sodium hydroxide.
Applications De Recherche Scientifique
Mustard-Lewisite has been primarily studied for its toxicological effects and potential medical countermeasures.
Mécanisme D'action
Mustard-Lewisite exerts its effects through alkylation, which damages DNA and proteins. Sulfur mustard forms cyclic sulfonium ions that react with nucleophiles in DNA, leading to cross-linking and strand breaks. Lewisite inhibits pyruvate dehydrogenase by binding to the lipoic acid cofactor, disrupting cellular respiration and energy production .
Comparaison Avec Des Composés Similaires
Mustard-Lewisite is unique due to its combination of sulfur mustard and lewisite, which enhances its blistering properties and lowers its freezing point.
Similar Compounds:
This compound stands out due to its combined effects and enhanced properties, making it a more versatile chemical warfare agent .
Propriétés
Numéro CAS |
378791-32-3 |
|---|---|
Formule moléculaire |
C7H12AsCl5S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
1-chloro-2-(2-chloroethylsulfanyl)ethane;dichloro-[(E)-3-chloroprop-2-enyl]arsane |
InChI |
InChI=1S/C4H8Cl2S.C3H4AsCl3/c5-1-3-7-4-2-6;5-3-1-2-4(6)7/h1-4H2;1,3H,2H2/b;3-1+ |
Clé InChI |
GCPRNIZDNTXQIX-NBPLQZBRSA-N |
SMILES isomérique |
C(CCl)SCCCl.C(/C=C/Cl)[As](Cl)Cl |
SMILES canonique |
C(CCl)SCCCl.C(C=CCl)[As](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


